molecular formula C22H26ClN3O3 B12737488 4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, 9,10-dihydro-N-(2-cyanoethyl)-N-(3-(dimethylamino)propyl)-4-oxo-, monohydrochloride CAS No. 83494-80-8

4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, 9,10-dihydro-N-(2-cyanoethyl)-N-(3-(dimethylamino)propyl)-4-oxo-, monohydrochloride

Cat. No.: B12737488
CAS No.: 83494-80-8
M. Wt: 415.9 g/mol
InChI Key: FYZJRLIOSQJKPM-UHFFFAOYSA-N
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Description

4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, 9,10-dihydro-N-(2-cyanoethyl)-N-(3-(dimethylamino)propyl)-4-oxo-, monohydrochloride is a complex organic compound. It is characterized by its unique structure, which includes a benzo-cyclohepta-furan core, a carboxamide group, and various functional groups such as cyanoethyl and dimethylamino propyl. This compound is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, 9,10-dihydro-N-(2-cyanoethyl)-N-(3-(dimethylamino)propyl)-4-oxo-, monohydrochloride typically involves multiple steps:

    Formation of the Benzo-Cyclohepta-Furan Core: This step may involve cyclization reactions using appropriate starting materials and catalysts.

    Introduction of Functional Groups: The cyanoethyl and dimethylamino propyl groups are introduced through substitution reactions.

    Formation of the Carboxamide Group: This step involves the reaction of the intermediate compound with an amine to form the carboxamide group.

    Hydrochloride Formation: The final step involves the formation of the monohydrochloride salt through the reaction with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo-cyclohepta-furan core.

    Reduction: Reduction reactions may target the cyanoethyl group, converting it to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide derivatives: Compounds with similar core structures but different functional groups.

    N-(2-cyanoethyl)-N-(3-(dimethylamino)propyl) derivatives: Compounds with similar side chains but different core structures.

Uniqueness

The uniqueness of 4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, 9,10-dihydro-N-(2-cyanoethyl)-N-(3-(dimethylamino)propyl)-4-oxo-, monohydrochloride lies in its specific combination of functional groups and core structure, which may confer unique chemical and biological properties.

Properties

CAS No.

83494-80-8

Molecular Formula

C22H26ClN3O3

Molecular Weight

415.9 g/mol

IUPAC Name

N-(2-cyanoethyl)-N-[3-(dimethylamino)propyl]-2-oxo-6-oxatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaene-4-carboxamide;hydrochloride

InChI

InChI=1S/C22H25N3O3.ClH/c1-24(2)12-6-14-25(13-5-11-23)22(27)18-15-28-19-10-9-16-7-3-4-8-17(16)21(26)20(18)19;/h3-4,7-8,15H,5-6,9-10,12-14H2,1-2H3;1H

InChI Key

FYZJRLIOSQJKPM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN(CCC#N)C(=O)C1=COC2=C1C(=O)C3=CC=CC=C3CC2.Cl

Origin of Product

United States

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